Ethyl 2-methoxyisonicotinate

説明

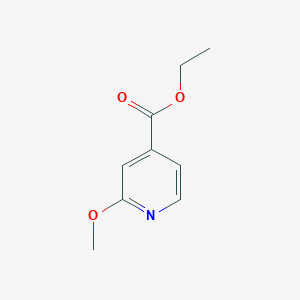

Ethyl 2-methoxyisonicotinate (CAS 105596-61-0) is a pyridine derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19–181.20 g/mol . It is characterized by a methoxy (-OCH₃) group at the 2-position and an ethyl ester (-COOEt) at the 4-position of the pyridine ring. Key physical properties include a boiling point of 254.5°C at 760 mmHg and a density of 1.124 g/cm³ . This compound is widely utilized in pharmaceutical synthesis and organic chemistry research, particularly as a precursor for drug intermediates or functionalized heterocycles . Its stability under standard storage conditions and commercial availability (purity ≥97–98%) make it a versatile reagent .

特性

IUPAC Name |

ethyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDZPGBZLGNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546590 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-61-0 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitric Acid-Mediated Oxidation

Patent US4579953A demonstrates the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid esters using nitric acid (20–70%) and sulfuric acid at 140–225°C. Adapting this to ethyl 2-methoxyisonicotinate synthesis would require a methoxy-substituted precursor, such as 2-methoxy-5-ethylpyridine.

Reaction Conditions:

-

Nitric Acid: 6–9 moles per mole of precursor, with continuous distillation of diluted nitric acid to drive oxidation.

-

Catalysts: Ammonium vanadate (<2 g/mole), enhancing selectivity toward the nicotinate scaffold.

Hypothetical Pathway:

-

Oxidation: 2-Methoxy-5-ethylpyridine → 2-methoxyisonicotinic acid.

-

Esterification: Reflux with ethanol (6 hours) to form the ethyl ester.

Yield Considerations:

-

Original yields for 6-methylnicotinic acid ethyl ester: 50.1–67.9%.

-

Methoxy group stability under strong acidic conditions may require reduced temperatures or shorter reaction times.

Direct Methoxylation and Esterification

Nucleophilic Aromatic Substitution

Introducing a methoxy group at the 2-position of ethyl isonicotinate via nucleophilic substitution is theoretically feasible but challenging due to pyridine’s inherent electron deficiency. Activating the pyridine ring through N-oxide formation could facilitate methoxylation.

Proposed Steps:

-

N-Oxidation: Ethyl isonicotinate → Ethyl isonicotinate N-oxide using m-CPBA.

-

Methoxylation: Reaction with sodium methoxide in DMF at 100°C.

-

Reduction: N-Oxide reduction using PCl3 or Zn/HCl.

Limitations:

-

Low regioselectivity for 2-substitution.

-

Competing side reactions (e.g., 3- or 4-methoxy byproducts).

Directed Ortho Metalation

Employing a directing group (e.g., amide or sulfonyl) at the 4-position could enable precise methoxy introduction at the 2-position. Subsequent esterification would yield the target compound.

Example Protocol:

-

Directed Metalation: Ethyl isonicotinate → Lithium amide intermediate at -78°C.

-

Methoxylation: Quenching with trimethyl borate or methyl triflate.

-

Work-Up: Acidic hydrolysis to remove directing groups.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: Ethyl 2-methoxyisonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products:

Oxidation: 2-methoxyisonicotinic acid.

Reduction: 2-methoxyisonicotinyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 2-methoxyisonicotinate has diverse applications in scientific research:

Enzyme Inhibition: Studies suggest it may act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), impacting gene regulation.

Antibacterial Activity: It exhibits activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Neurological Research: Potential involvement in neurotransmitter regulation has been investigated.

Cancer Research: Limited research explores its anti-tumor properties, though further studies are needed.

作用機序

The mechanism of action of Ethyl 2-methoxyisonicotinate involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, it can alter gene expression and potentially impact various biological processes . The exact pathways and molecular targets are still under investigation, requiring further research to fully elucidate its effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 2-methoxyisonicotinate belongs to a family of pyridine-based esters. Below is a comparative analysis with three analogues:

Table 1: Key Properties of this compound and Analogues

Comparative Analysis of Properties and Reactivity

Electronic and Steric Effects

- This compound : The 2-methoxy group is electron-donating (+M effect), activating the pyridine ring toward electrophilic substitution at positions 3, 5, and 4. This enhances reactivity in coupling reactions or functionalization .

- Ethyl isonicotinate : Lacking substituents beyond the 4-ester group, this compound exhibits lower steric hindrance but reduced electronic activation, making it less reactive in directed ortho-metalation (DoM) reactions .

- Ethyl 2-aminoisonicotinate: The 2-amino group (-NH₂) is strongly electron-donating and nucleophilic, favoring reactions with electrophiles (e.g., acylations or alkylations). However, it may require protection in acidic conditions .

- Ethyl 2-chloro-6-methoxynicotinate : The chlorine atom (electron-withdrawing) at position 2 deactivates the ring, while the 6-methoxy group directs reactivity to specific positions. This dual substitution is advantageous in agrochemical synthesis for selective derivatization .

Physical Properties

- The higher boiling point of this compound (254.5°C) compared to Ethyl isonicotinate (unreported) can be attributed to stronger dipole-dipole interactions from the methoxy group .

- The chloro-substituted analogue (Ethyl 2-chloro-6-methoxynicotinate) has a higher molecular weight (215.64 g/mol) due to chlorine’s atomic mass, which may influence solubility and crystallinity .

生物活性

Ethyl 2-methoxyisonicotinate (EMI) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of EMI, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methoxy group and an ethyl ester linked to the isonicotinic acid framework, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMI. It has been shown to exhibit activity against various bacterial strains. For instance, a study indicated that EMI demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

EMI's anti-inflammatory activity has also been investigated. In animal models, it exhibited a dose-dependent reduction in inflammation markers, indicating potential use in managing inflammatory diseases. The compound's efficacy was compared to established anti-inflammatory drugs, showing promising results .

The biological activity of EMI can be attributed to its interaction with various biological macromolecules. It is believed to modulate signaling pathways involved in inflammation and microbial resistance. Specifically, EMI may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators, thereby reducing inflammation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of EMI against clinical isolates of resistant bacterial strains. The results demonstrated that EMI not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Study 2: Anti-inflammatory Activity

In a controlled trial involving carrageenan-induced paw edema in rats, EMI significantly reduced swelling compared to the control group. The study concluded that EMI could be a viable candidate for developing new anti-inflammatory medications .

Q & A

Q. How should researchers formulate hypotheses when studying this compound’s biological activity?

- Methodological Answer : Base hypotheses on prior SAR studies or computational predictions. Clearly define independent variables (e.g., concentration, substituent groups) and dependent variables (e.g., cytotoxicity, binding affinity). Use negative/positive controls (e.g., untreated cells, reference drugs) and validate assays with triplicate runs .

Literature and Collaboration

Q. What systematic approaches are recommended for reviewing literature on this compound?

- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like “pyridinecarboxylate derivatives” or “methoxy-substituted isonicotinates”. Screen abstracts for synthesis, applications, and toxicity data. Organize findings thematically (e.g., catalytic applications, pharmacokinetics) and identify gaps for original research .

Q. How can interdisciplinary collaborations enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。